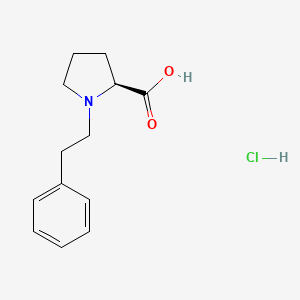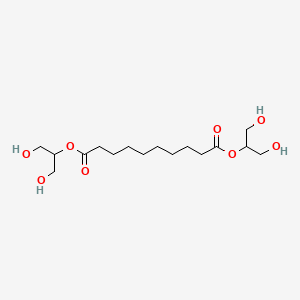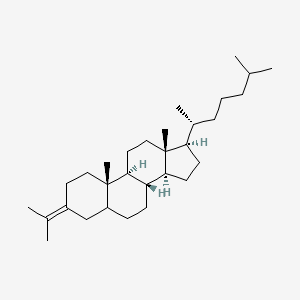![molecular formula C10H22OSi B14587838 Silane, trimethyl[[1-(1-methylethyl)-3-butenyl]oxy]- CAS No. 61077-59-6](/img/structure/B14587838.png)
Silane, trimethyl[[1-(1-methylethyl)-3-butenyl]oxy]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, trimethyl[[1-(1-methylethyl)-3-butenyl]oxy]- is an organosilicon compound with a unique structure that combines a silane group with a butenyl ether
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, trimethyl[[1-(1-methylethyl)-3-butenyl]oxy]- typically involves the reaction of trimethylsilyl chloride with 1-(1-methylethyl)-3-buten-1-ol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group. The general reaction scheme is as follows:
(CH3)3SiCl+HOCH2CH2CH=CH2→(CH3)3SiOCH2CH2CH=CH2+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Silane, trimethyl[[1-(1-methylethyl)-3-butenyl]oxy]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the silane group to a silane hydride.
Substitution: The silane group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Silane hydrides.
Substitution: Various substituted silanes depending on the nucleophile used.
Scientific Research Applications
Silane, trimethyl[[1-(1-methylethyl)-3-butenyl]oxy]- has several scientific research applications:
Biology: Potential use in the modification of biomolecules for improved stability and functionality.
Medicine: Investigated for use in drug delivery systems due to its ability to form stable bonds with various functional groups.
Industry: Utilized in the production of advanced materials such as coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of Silane, trimethyl[[1-(1-methylethyl)-3-butenyl]oxy]- involves the interaction of the silane group with various molecular targets. The silicon atom in the silane group can form stable bonds with oxygen, nitrogen, and carbon atoms, allowing for the modification of molecular structures. This interaction can lead to changes in the physical and chemical properties of the target molecules, enhancing their stability, reactivity, or functionality.
Comparison with Similar Compounds
Similar Compounds
Trimethylsilane: A simpler silane compound with the formula (CH3)3SiH.
Triethylsilane: Similar to trimethylsilane but with ethyl groups instead of methyl groups.
Phenylsilane: Contains a phenyl group attached to the silicon atom.
Uniqueness
Silane, trimethyl[[1-(1-methylethyl)-3-butenyl]oxy]- is unique due to the presence of the butenyl ether group, which provides additional reactivity and functionality compared to simpler silanes. This makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
61077-59-6 |
|---|---|
Molecular Formula |
C10H22OSi |
Molecular Weight |
186.37 g/mol |
IUPAC Name |
trimethyl(2-methylhex-5-en-3-yloxy)silane |
InChI |
InChI=1S/C10H22OSi/c1-7-8-10(9(2)3)11-12(4,5)6/h7,9-10H,1,8H2,2-6H3 |
InChI Key |
RXYOVXIJLWBNEM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CC=C)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(4-Propanoylphenyl)ethyl]benzamide](/img/structure/B14587757.png)
![N-(2-{4-[3-Oxo-3-(thiomorpholin-4-yl)propyl]phenyl}ethyl)benzamide](/img/structure/B14587759.png)
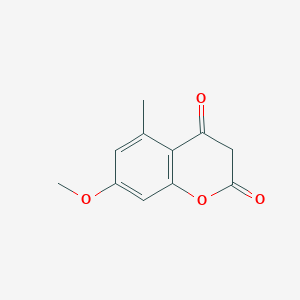
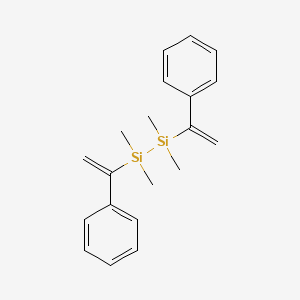
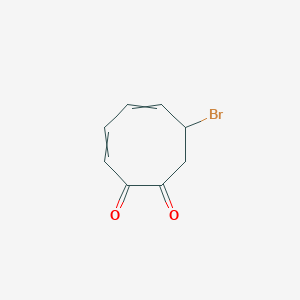
![1,2,4-Triazolo[4,3-b][1,2,4]triazine, 6,7-dimethyl-](/img/structure/B14587776.png)

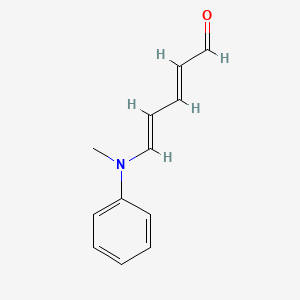
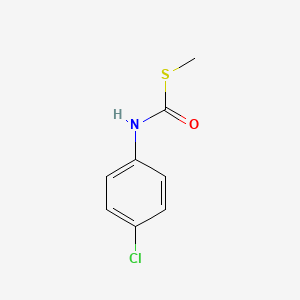
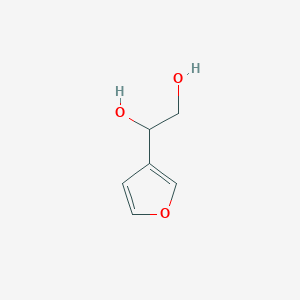
![N-[2-Nitro-4-sulfamoyl-6-(trifluoromethyl)phenyl]acetamide](/img/structure/B14587818.png)
